

A Comparative Guide to Proteinase K Inhibition: MeOSuc-AAPF-CMK vs. PMSF

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Compound of Interest

Compound Name: MeOSuc-AAPF-CMK

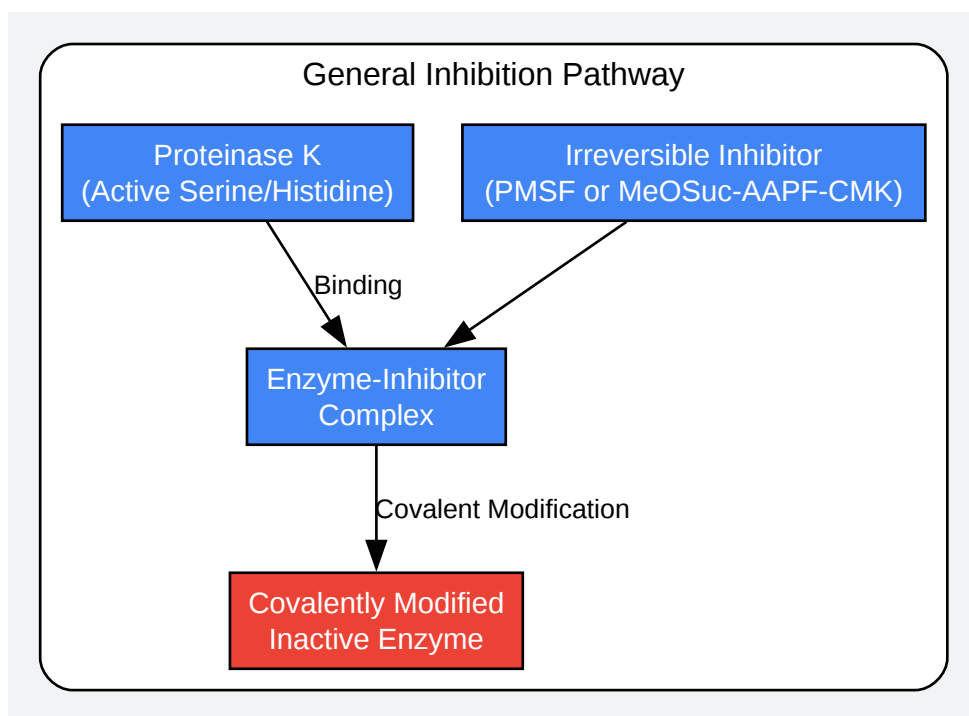
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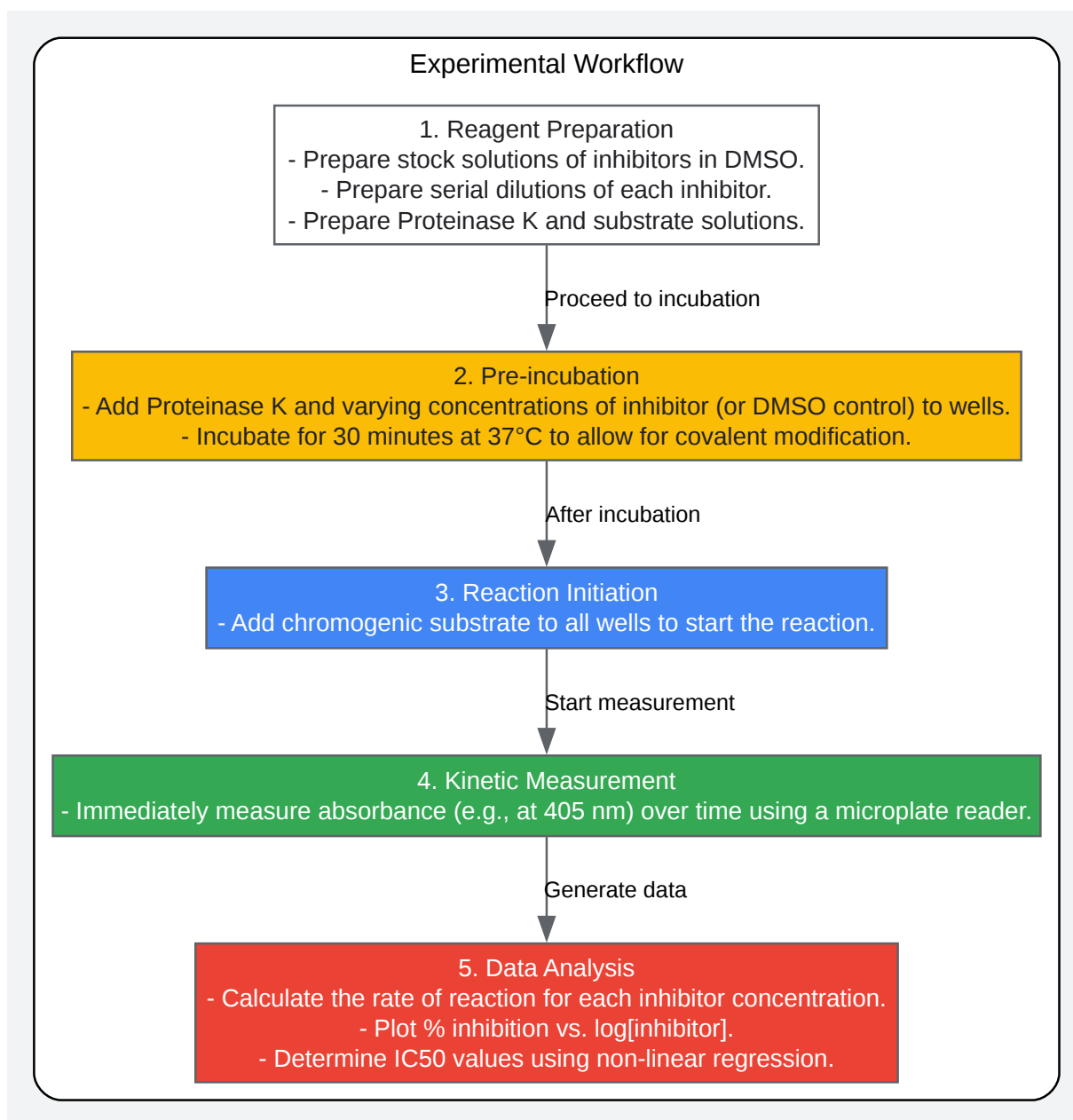
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For researchers requiring complete and reliable inhibition of proteinase K, selecting the appropriate inhibitor is critical for experimental success. This guide provides a detailed comparison of two common irreversible serine protease inhibitors: the classic Phenylmethylsulfonyl fluoride (PMSF) and the more modern Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethylketone (**MeOSuc-AAPF-CMK**).

Mechanism of Action

Both PMSF and **MeOSuc-AAPF-CMK** act as irreversible inhibitors by covalently modifying the active site of serine proteases like proteinase K. However, their mechanisms and specificity differ significantly. PMSF is a general inhibitor that sulfonylates the hydroxyl group of the catalytic serine residue. **MeOSuc-AAPF-CMK** is a peptide-based inhibitor that mimics the substrate of chymotrypsin-like proteases, leading to a more specific and targeted alkylation of the active site histidine residue, which in turn inactivates the catalytic triad.





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